molecular formula C22H19N3O3S B3081539 N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105206-73-2

N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3081539
CAS No.: 1105206-73-2
M. Wt: 405.5
InChI Key: KYYLIVNCABCLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide linker at position 3. The acetamide side chain is further substituted with a 2-methoxybenzyl group.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-28-18-10-6-5-9-16(18)11-23-19(26)12-25-14-24-20-17(13-29-21(20)22(25)27)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLIVNCABCLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, characterized by its unique substituents which are believed to contribute to its biological activity. The molecular formula is C22H19N3O3S with a molecular weight of 405.5 g/mol. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC22H19N3O3S
Molecular Weight405.5 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit significant antimicrobial properties . In vitro studies have demonstrated that this compound shows effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for anticancer properties , particularly as a potential protein kinase inhibitor. Protein kinases play critical roles in cancer cell signaling pathways; thus, inhibitors can be valuable in therapeutic applications. Preliminary studies using human lung adenocarcinoma models (A549 cells) suggest that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin .

The proposed mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors involved in key biological pathways. This interaction modulates their activity, leading to desired therapeutic effects such as inhibition of tumor growth or bacterial proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing various thieno[3,2-d]pyrimidine derivatives found that those with similar structures to this compound displayed significant antimicrobial activity against resistant strains .
  • Cytotoxicity in Cancer Cells : In a comparative study using A549 cells, the compound was found to induce cell death effectively at concentrations around 100 µM after 24 hours of exposure . The results indicated a structure-dependent activity whereby modifications in the substituents influenced potency.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C22H22N4O3S, with a molecular weight of approximately 398.50 g/mol. The compound features a unique thieno[3,2-d]pyrimidine core combined with a methoxybenzyl group and an acetamide moiety, which enhances its biological activity.

Synthesis Process:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core: This involves the condensation of appropriate thiophene and pyrimidine derivatives.
  • Introduction of Functional Groups: The methoxybenzyl and acetamide groups are introduced through specific coupling reactions.
  • Purification: Techniques such as chromatography are employed to isolate the desired product from by-products.

Biological Activities

This compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, thereby reducing tumor growth.
  • Antimicrobial Properties: The thienopyrimidine structure is known to possess antimicrobial activity, which can be beneficial in treating infections.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Applications in Scientific Research

The compound's unique structure allows it to serve multiple roles in scientific research:

1. Drug Development:

  • This compound can be utilized as a lead compound for developing new drugs targeting various diseases, particularly cancer.

2. Mechanistic Studies:

  • Interaction studies focus on its binding affinity to biological targets such as kinases and receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry can elucidate binding kinetics.

3. Library Synthesis:

  • It can be used as a starting point for synthesizing a library of related compounds to evaluate their biological activities and discover new drug candidates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound share the thieno[3,2-d]pyrimidin-4-one scaffold but differ in substituents on the acetamide side chain and the phenyl group at position 7. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison of Thienopyrimidine Acetamides

Compound Name Substituents (R1: Benzyl Group; R2: Thienopyrimidine C7) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1: 2-methoxybenzyl; R2: phenyl C22H19N3O3S ~405.47 Reference compound; discontinued
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide R1: 3-methoxybenzyl; R2: 4-fluorophenyl C22H18FN3O3S ~431.46 Fluorine substitution enhances lipophilicity; positional isomer of main compound
N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1: 4-bromo-2-fluorophenyl; R2: phenyl C23H16BrFN3O2S 458.31 Bromo and fluoro substituents may improve binding affinity
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide R1: 2-chloro-4-methylphenyl; R2: phenyl C21H16ClN3O2S 409.89 Chloro and methyl groups alter steric and electronic properties
2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide R1: 3-methoxyphenyl; R2: benzyl (core modified) C22H19N3O3S2 437.53 Thioether linkage introduces redox-sensitive functionality

Key Observations:

Methoxy groups (e.g., 2- or 3-methoxybenzyl in ) contribute to hydrogen-bonding capacity, influencing solubility and target interactions.

Synthetic Accessibility: The synthesis of analogs often involves coupling acetamide precursors with substituted thienopyrimidinones under conditions such as refluxing in 1,4-dioxane with catalysts (e.g., ZnCl2) . Modifications at C7 (phenyl vs. fluorophenyl) require tailored aryl halide intermediates.

Commercial Availability :

  • Several analogs, including the reference compound, are discontinued (e.g., ), indicating challenges in stability, synthesis scalability, or preliminary biological performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.